

Navigating the Spectroscopic Landscape of 2-Methoxy-5-methylnicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-5-methylnicotinaldehyde

Cat. No.: B111370

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Abstract

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. **2-Methoxy-5-methylnicotinaldehyde**, a substituted pyridine derivative, presents a compelling case study in the application of modern spectroscopic techniques. This guide provides an in-depth technical exploration of the spectroscopic data for this compound, offering valuable insights for researchers, scientists, and professionals in drug development. While experimental spectra for this specific molecule are not widely available in public-access databases, this document leverages high-fidelity predicted data, grounded in established spectroscopic principles, to provide a robust framework for its characterization. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of **2-Methoxy-5-methylnicotinaldehyde**.

Introduction: The Significance of Spectroscopic Characterization

The journey from a promising molecule to a viable drug candidate is paved with rigorous analytical challenges. Unambiguous confirmation of a molecule's structure is a critical early

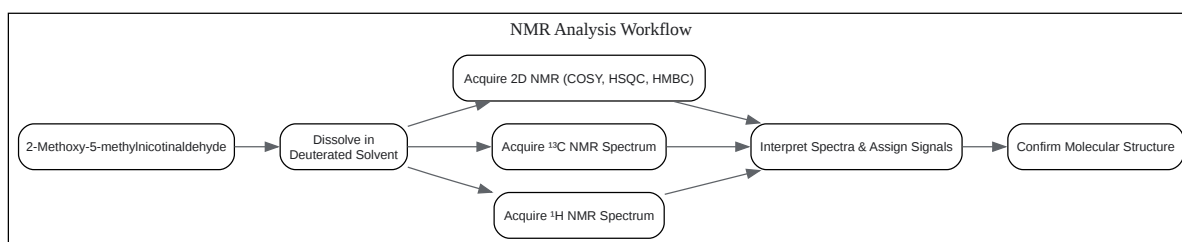
milestone, underpinning all subsequent biological and toxicological evaluations. Spectroscopic methods, particularly NMR, IR, and MS, serve as the cornerstone of this process, each providing a unique and complementary piece of the structural puzzle.

2-Methoxy-5-methylnicotinaldehyde ($C_8H_9NO_2$) is a heterocyclic aldehyde with potential applications as a building block in medicinal chemistry. Its structure, featuring a substituted pyridine ring, an aldehyde, a methoxy group, and a methyl group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is essential for confirming its synthesis, assessing its purity, and predicting its reactivity.

This guide is structured to provide not just the data, but the scientific rationale behind the interpretation. We will explore the "why" behind the expected spectral features, empowering the reader to apply these principles to other novel compounds.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the prerequisite for interpreting its spectroscopic data.



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